molecular formula C9H11BO3 B15167021 trans-2-(3-Methoxyphenyl)vinylboronic acid

trans-2-(3-Methoxyphenyl)vinylboronic acid

Cat. No.: B15167021
M. Wt: 177.99 g/mol
InChI Key: VMKLFIODENULHK-UHFFFAOYSA-N
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Description

trans-2-(3-Methoxyphenyl)vinylboronic acid: is an organoboron compound that features a vinyl group attached to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methoxyphenyl)vinylboronic acid typically involves the reaction of 3-methoxyphenylacetylene with a diboron reagent under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(3-Methoxyphenyl)vinylboronic acid can undergo oxidation reactions to form the corresponding phenol derivative.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: trans-2-(3-Methoxyphenyl)vinylboronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to create boron-containing molecules that can act as enzyme inhibitors or probes for studying biological pathways.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it useful in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of trans-2-(3-Methoxyphenyl)vinylboronic acid primarily involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling reactions, the boronic acid moiety reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

  • trans-2-Phenylvinylboronic acid
  • trans-2-(4-Chlorophenyl)vinylboronic acid
  • trans-1-Penten-1-ylboronic acid
  • trans-1-Heptenylboronic acid

Comparison:

  • trans-2-Phenylvinylboronic acid: Similar structure but lacks the methoxy group, which can influence its reactivity and applications.
  • trans-2-(4-Chlorophenyl)vinylboronic acid: Contains a chlorine substituent, which can affect its electronic properties and reactivity.
  • trans-1-Penten-1-ylboronic acid: Different alkyl chain length, which can influence its physical properties and reactivity.
  • trans-1-Heptenylboronic acid: Longer alkyl chain, affecting its solubility and reactivity .

Conclusion

trans-2-(3-Methoxyphenyl)vinylboronic acid is a versatile compound with significant applications in organic synthesis, biological research, and industrial production. Its unique structure and reactivity make it a valuable tool in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-(3-methoxyphenyl)ethenylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKLFIODENULHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC(=CC=C1)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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